molecular formula C19H20N2O3S B11559865 methyl 4-[(E)-(2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate

methyl 4-[(E)-(2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate

Cat. No.: B11559865
M. Wt: 356.4 g/mol
InChI Key: MYOGOZIDBNHVJZ-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(E)-(2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate is an organic compound with a complex structure It is characterized by the presence of a benzoate ester linked to a hydrazinylidene group, which is further connected to a sulfanylacetyl moiety

Preparation Methods

The synthesis of methyl 4-[(E)-(2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate typically involves multiple steps. One common method is the condensation of methanol and benzoic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . This reaction forms the ester linkage.

Chemical Reactions Analysis

Methyl 4-[(E)-(2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-[(E)-(2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(E)-(2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Methyl 4-[(E)-(2-{[(2-methylbenzyl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate can be compared with other similar compounds, such as methyl benzoate, ethyl benzoate, and propyl benzoate. These compounds share a common benzoate ester structure but differ in their substituents. The presence of the hydrazinylidene and sulfanylacetyl groups in this compound makes it unique and imparts distinct chemical and biological properties .

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 4-[(E)-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C19H20N2O3S/c1-14-5-3-4-6-17(14)12-25-13-18(22)21-20-11-15-7-9-16(10-8-15)19(23)24-2/h3-11H,12-13H2,1-2H3,(H,21,22)/b20-11+

InChI Key

MYOGOZIDBNHVJZ-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC=CC=C1CSCC(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NN=CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.